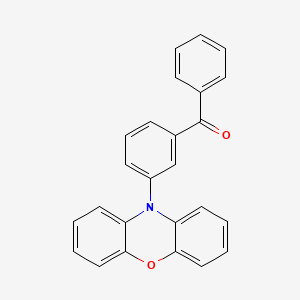

10-(3-benzoylphenyl)-10H-phenoxazine

Description

10-(3-Benzoylphenyl)-10H-phenoxazine is a phenoxazine derivative with a benzoylphenyl substituent at the 10-position of the phenoxazine core. Phenoxazine derivatives are widely studied for their applications in organic electronics, pharmaceuticals, and dyes due to their tunable electronic properties and rigid, planar structures . These derivatives are typically synthesized via Buchwald–Hartwig coupling or Suzuki–Miyaura cross-coupling reactions, yielding high-purity products characterized by NMR, HRMS, and crystallography .

Properties

Molecular Formula |

C25H17NO2 |

|---|---|

Molecular Weight |

363.4 g/mol |

IUPAC Name |

(3-phenoxazin-10-ylphenyl)-phenylmethanone |

InChI |

InChI=1S/C25H17NO2/c27-25(18-9-2-1-3-10-18)19-11-8-12-20(17-19)26-21-13-4-6-15-23(21)28-24-16-7-5-14-22(24)26/h1-17H |

InChI Key |

BKWPMWPCKPRFFE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)N3C4=CC=CC=C4OC5=CC=CC=C53 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Photophysical and Electronic Properties

Substituents significantly influence optoelectronic behavior:

- BrPhPXZ : Acts as a key intermediate for Suzuki cross-coupling. The bromine atom enhances reactivity for further functionalization .

- PXZ-TRZ : Exhibits strong thermally activated delayed fluorescence (TADF) with λem = 545 nm and λabs = 420 nm, making it suitable for OLED emitters .

- BNP-PX : Shows aggregation-induced emission (AIE) due to B–N coordination, enhancing solid-state luminescence efficiency .

- PyPmP/PmPmP (from ): Achieve orange-red electroluminescence with external quantum efficiencies (EQEs) >15% in non-doped OLEDs via intermolecular hydrogen bonding .

Stability and Reactivity

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.